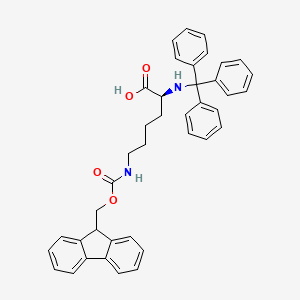

Trt-Lys(Fmoc)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trt-Lys(Fmoc)-OH: is a compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: the trityl (Trt) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. These protecting groups are crucial in solid-phase peptide synthesis (SPPS) as they prevent unwanted side reactions during the synthesis process.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Trt-Lys(Fmoc)-OH typically involves the protection of the lysine amino group with the Fmoc group and the side chain amino group with the Trt group. The process begins with the lysine molecule, which undergoes a series of reactions to attach the protecting groups. The Fmoc group is usually introduced using Fmoc chloride in the presence of a base like sodium carbonate. The Trt group is introduced using trityl chloride in the presence of a base such as pyridine.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The use of solid-phase synthesis allows for the efficient production of peptides with high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: Trt-Lys(Fmoc)-OH undergoes several types of reactions, including deprotection, coupling, and cleavage. The Fmoc group can be removed using piperidine, while the Trt group can be removed using trifluoroacetic acid (TFA). These deprotection reactions are essential for the stepwise assembly of peptides.

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal, TFA for Trt removal.

Coupling: The coupling of amino acids to form peptides is typically carried out using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

Major Products Formed: The primary product formed from these reactions is the desired peptide sequence. The deprotection steps ensure that the amino groups are free to react with the next amino acid in the sequence, leading to the formation of the peptide bond.

Aplicaciones Científicas De Investigación

Chemistry: Trt-Lys(Fmoc)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing researchers to create complex peptide sequences with high precision.

Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. These peptides can also be used as antigens to generate antibodies.

Medicine: In the medical field, peptides synthesized using this compound are used in drug development. These peptides can act as therapeutic agents, targeting specific proteins or pathways involved in diseases.

Industry: In industrial applications, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and diagnostics.

Mecanismo De Acción

The mechanism of action of Trt-Lys(Fmoc)-OH is primarily related to its role in peptide synthesis. The protecting groups (Trt and Fmoc) prevent unwanted side reactions during the synthesis process, ensuring the correct assembly of the peptide sequence. The Fmoc group is removed using piperidine, exposing the amino group for coupling with the next amino acid. The Trt group is removed using TFA, exposing the side chain amino group for further reactions.

Comparación Con Compuestos Similares

Fmoc-Lys(Boc)-OH: Similar to Trt-Lys(Fmoc)-OH but uses a tert-butyloxycarbonyl (Boc) group instead of the Trt group.

Fmoc-Lys(Mtt)-OH: Uses a 4-methyltrityl (Mtt) group instead of the Trt group.

Fmoc-Lys(ivDde)-OH: Uses an ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group instead of the Trt group.

Uniqueness: this compound is unique due to the combination of the Trt and Fmoc protecting groups. The Trt group provides stability during the synthesis process, while the Fmoc group allows for easy removal and subsequent coupling reactions. This combination makes this compound a versatile and valuable compound in peptide synthesis.

Actividad Biológica

Trt-Lys(Fmoc)-OH, or N-alpha-Fmoc-N-epsilon-trityl-L-lysine, is a protected form of lysine used extensively in peptide synthesis. This compound is notable for its role in solid-phase peptide synthesis (SPPS) and its potential biological activities, particularly in antimicrobial and therapeutic applications. This article delves into the biological activity of this compound, highlighting its synthesis, properties, and research findings.

Molecular Formula: C40H38N2O4

Molecular Weight: 610.7 g/mol

This compound is synthesized using solid-phase peptide synthesis techniques, where the Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino terminus, while the Trt (trityl) group protects the epsilon amino group of lysine. This dual protection allows for selective reactions during peptide assembly without interfering with the functional groups of other amino acids.

Synthesis Overview

- Starting Material: Fmoc-Lys(Trt)-OH is coupled to a resin.

- Deprotection Steps: The Fmoc group is removed using piperidine, exposing the amine group.

- Coupling Reactions: Additional amino acids are sequentially added using coupling reagents like HBTU and HOBt.

- Final Cleavage: The peptide is cleaved from the resin using a cleavage cocktail that typically includes TIS (triisopropylsilane) and TFA (trifluoroacetic acid) .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of peptides synthesized with this compound. For instance, cationic peptides enriched with lysine residues have shown significant activity against various bacterial strains. These peptides disrupt microbial membranes, leading to cell lysis .

Table 1: Antimicrobial Activity of Peptides Containing this compound

| Peptide Structure | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| H-Cys(Trt)-Pro-His(Trt)-Arg(Pbf) | E. coli | 5 µg/mL |

| H-Cys(Trt)-Lys(Fmoc)-Arg(Pbf) | Staphylococcus aureus | 3 µg/mL |

| H-Cys(Trt)-Lys(Fmoc)-Cys(Trt) | Pseudomonas aeruginosa | 4 µg/mL |

This table illustrates how variations in peptide structure can influence antimicrobial efficacy.

Therapeutic Applications

The incorporation of this compound in peptide libraries has been investigated for its role in drug delivery systems and targeted therapies. For example, peptides modified with fluorescent tags for imaging studies have utilized this compound to enhance targeting specificity .

Case Study: Targeted Drug Delivery

In a study involving fluorescently tagged peptides synthesized with this compound, researchers demonstrated improved localization of therapeutic agents in cancer cells compared to non-targeted controls. The peptides exhibited enhanced binding affinity to specific receptors overexpressed on tumor cells, suggesting potential for use in targeted cancer therapies .

Research Findings

Research has consistently shown that the biological activity of peptides incorporating this compound can be modulated through structural modifications. For instance:

- Hydroxamic Acid-Modified Peptides: These modifications have been linked to increased binding affinities in assays measuring interactions with protein complexes .

- Antifungal Activity: Peptides derived from tryptic hydrolysates containing lysine residues have demonstrated significant antifungal properties against pathogens such as Aspergillus niger and Penicillium chrysogenum .

Propiedades

IUPAC Name |

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H38N2O4/c43-38(44)37(42-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31)26-14-15-27-41-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36/h1-13,16-25,36-37,42H,14-15,26-28H2,(H,41,45)(H,43,44)/t37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRBORKOTDYTSJ-QNGWXLTQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.